Stannous chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It is widely used in various industrial and chemical processes due to its reducing properties. Stannous chloride forms a stable dihydrate, but its aqueous solutions tend to undergo hydrolysis, especially when heated .

準備方法

Synthetic Routes and Reaction Conditions: Stannous chloride can be synthesized by dissolving metallic tin in hydrochloric acid. The reaction produces this compound and hydrogen gas:

Sn+2HCl→SnCl2+H2

The solution is then evaporated to obtain crystals of this compound dihydrate .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin with chlorine gas. This method involves passing chlorine gas over molten tin, resulting in the formation of this compound:

Sn+Cl2→SnCl2

The product is then purified through fractional distillation to achieve high purity .

Types of Reactions:

- this compound is a strong reducing agent. It can reduce ferric chloride to ferrous chloride:

Reduction: 2FeCl3+SnCl2→2FeCl2+SnCl4

this compound can be oxidized to stannic chloride in the presence of oxidizing agents:Oxidation: SnCl2+Cl2→SnCl4

Substitution: this compound can undergo substitution reactions with various ligands to form complexes.

Common Reagents and Conditions:

Hydrochloric acid: Used in the preparation of this compound from metallic tin.

Chlorine gas: Used in the industrial production of this compound.

Ferric chloride: Used in reduction reactions with this compound.

Major Products Formed:

Stannic chloride: Formed through oxidation of this compound.

Ferrous chloride: Formed through reduction of ferric chloride by this compound.

科学的研究の応用

Chemical Synthesis and Catalysis

Stannous chloride serves as a mild and efficient catalyst in various chemical reactions. It is particularly useful in the synthesis of medium molecular weight poly(butylene succinate), where it enhances the reaction efficiency compared to other catalysts . Additionally, SnCl₂ is employed in the hydrolysis of sterically hindered esters, significantly accelerating reaction rates .

This compound is utilized in environmental applications, particularly in the treatment of mercury contamination. Research indicates that SnCl₂ can effectively strip mercury from contaminated water at specific stoichiometric ratios, demonstrating its potential for environmental clean-up efforts .

Case Study: Mercury Stripping Using this compound

- Objective: To assess the effectiveness of SnCl₂ in removing mercury from aquatic environments.

- Methodology: A study involved exposing Ceriodaphnia dubia to mercury concentrations with and without SnCl₂ treatment.

- Findings: In treatments where SnCl₂ was applied, no mortality was observed in exposed organisms compared to significant mortality in untreated samples .

Food Additive and Safety Evaluations

This compound is approved as a food additive (E 512) in certain jurisdictions. The European Food Safety Authority (EFSA) has evaluated its safety, concluding that it poses no significant health risks when used within established limits. The maximum permitted level is set at 25 mg/kg, with actual exposure levels being significantly lower .

Table 2: Safety Evaluation Data for this compound

| Parameter | Value |

|---|---|

| Maximum Permitted Level (MPL) | 25 mg Sn/kg |

| Mean Exposure (Adults) | <1.3 μg Sn/kg body weight/day |

| 95th Percentile Exposure | Up to 11.2 μg Sn/kg body weight/day |

Analytical Chemistry

In analytical chemistry, this compound is employed for various assays, including the determination of phosphorus levels in soil samples. Its reducing properties facilitate accurate measurements in complex matrices .

Electronics and Material Science

This compound is critical in the electronics industry, serving as a precursor for high-quality magnetic and semiconducting materials. Its ability to produce high-purity tin compounds makes it valuable for fabricating advanced inorganic materials .

Table 3: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Electronics | Precursor for magnetic materials |

| Material Science | Synthesis of semiconductors |

| Chemical Manufacturing | Reducing agent in various reactions |

作用機序

Stannous chloride acts primarily as a reducing agent. In nuclear medicine, it reduces technetium-99m, allowing it to form complexes with phosphate-containing molecules. These complexes localize in specific tissues, enabling imaging of areas with altered osteogenesis or necrotic heart tissue . The reducing action of this compound involves the transfer of electrons to the target molecules, facilitating various chemical transformations .

類似化合物との比較

Stannic chloride (SnCl₄): Contains tin in a +4 oxidation state, whereas stannous chloride contains tin in a +2 oxidation state.

Tin(II) fluoride (SnF₂): Another tin(II) compound with similar reducing properties.

Tin(II) bromide (SnBr₂): Similar in structure and reactivity to this compound.

Uniqueness of this compound: this compound is unique due to its strong reducing properties and its ability to form stable complexes with various ligands. Its applications in nuclear medicine and as a catalyst in organic synthesis highlight its versatility and importance in both scientific research and industrial processes .

生物活性

Stannous chloride (SnCl₂) is a chemical compound with significant biological activity, impacting various physiological processes. This article reviews its biological effects, including its neurotoxic, immunotoxic, and genotoxic properties, along with its applications in medicine and food technology.

Overview of this compound

This compound is a white, crystalline solid that is soluble in water. It is commonly used in various industries, including food preservation, as a reducing agent in pharmaceuticals, and as a catalyst in organic synthesis. Its biological activities have garnered attention due to their implications for human health and environmental safety.

Neurotoxicity

Research indicates that this compound can influence the central nervous system (CNS). In laboratory studies, it has been shown to either stimulate or depress CNS activity depending on the dosage and administration route. Specifically, SnCl₂ enhances neuromuscular transmission by increasing calcium influx at nerve terminals, which is critical for neurotransmitter release . However, this can lead to oxidative stress due to the generation of reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .

Immunotoxicity

This compound exhibits immunosuppressive effects. Studies have demonstrated that it can inhibit immune responses in rodents, leading to increased susceptibility to infections and other health issues . The compound has been linked to alterations in enzyme activities related to oxidative stress and inflammation.

Genotoxicity

The genotoxic potential of this compound has been a subject of debate. While some studies report its ability to induce DNA damage and mutations in various organisms, others suggest that these effects may depend on specific physicochemical conditions and exposure pathways . In vitro experiments using Escherichia coli mutant strains have shown that SnCl₂ can cause significant lesions in DNA, which can be mitigated by antioxidants and metal chelators .

Study on Rabbits

A notable study involved administering this compound to New Zealand white rabbits to assess its toxicological effects. The results indicated that SnCl₂ caused significant oxidative damage to liver and kidney tissues. However, the administration of ascorbic acid (vitamin C) was found to alleviate some of these harmful effects by reducing free radical levels and improving enzyme activity related to detoxification .

| Treatment Group | Dose of SnCl₂ (mg/kg BW) | Dose of Ascorbic Acid (mg/kg BW) | Observed Effects |

|---|---|---|---|

| Control | 0 | 0 | Normal histology |

| Group 1 | 20 | 0 | Liver damage |

| Group 2 | 20 | 40 | Improved histology |

| Group 3 | 0 | 40 | Normal histology |

Long-term Toxicity Studies

Long-term studies conducted by the National Toxicology Program evaluated the carcinogenic potential of this compound in F344/N rats and B6C3F1 mice. The findings suggested no significant carcinogenic risk; however, there were notable increases in the incidence of thyroid tumors among male rats exposed to higher doses .

The biological activities of this compound are primarily mediated through:

- Oxidative Stress : SnCl₂ promotes ROS generation, leading to cellular damage.

- Calcium Metabolism : It influences calcium absorption and metabolism, affecting various physiological functions .

- Enzyme Modulation : this compound alters the activity of several enzymes involved in detoxification processes, including cytochrome P450 enzymes .

特性

IUPAC Name |

tin(2+);dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZWODMDQAVCJE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

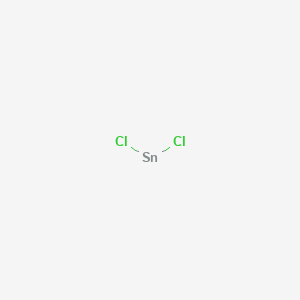

[Cl-].[Cl-].[Sn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。